L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine
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Overview
Description
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine is a peptide composed of five amino acids: L-asparagine, L-tyrosine, L-alanine, L-methionine, and L-histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-serine
- L-Alanyl-L-methionyl-L-α-aspartyl-L-tyrosine
Uniqueness
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine is unique due to its specific sequence and the presence of histidine, which can participate in metal ion coordination and catalysis. This distinguishes it from other peptides with similar amino acid compositions but different sequences.
Properties
CAS No. |
628701-11-1 |
---|---|
Molecular Formula |
C27H38N8O8S |
Molecular Weight |
634.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C27H38N8O8S/c1-14(23(38)33-19(7-8-44-2)25(40)35-21(27(42)43)10-16-12-30-13-31-16)32-26(41)20(9-15-3-5-17(36)6-4-15)34-24(39)18(28)11-22(29)37/h3-6,12-14,18-21,36H,7-11,28H2,1-2H3,(H2,29,37)(H,30,31)(H,32,41)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t14-,18-,19-,20-,21-/m0/s1 |
InChI Key |
URPNDOJZWWSUQK-ZTIIYBLCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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